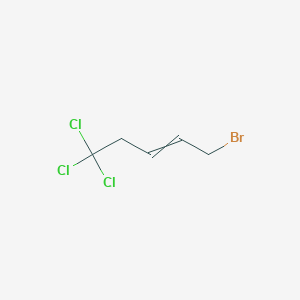

1-Bromo-5,5,5-trichloropent-2-ene

Description

1-Bromo-5,5,5-trichloropent-2-ene (C₅H₆BrCl₃) is a halogenated alkene synthesized via the uncatalyzed 1,4-addition of bromotrichloromethane (CBrCl₃) to butadiene. This reaction produces the compound in 10% yield under heating at 100°C for 4 hours . Key properties include:

- Boiling Point: 69°C at 1.6 mmHg.

- Refractive Index: $ n_D^{20} = 1.5328 $.

- Structural Confirmation: Infrared (IR) spectroscopy confirmed the presence of a trans-internal double bond, ruling out terminal double bond isomers like 4-bromo-3-trichloromethylbutene-1 .

The compound’s electron-deficient double bond and trichloromethyl group make it reactive toward nucleophiles, positioning it as a precursor in organohalogen chemistry.

Properties

CAS No. |

4954-44-3 |

|---|---|

Molecular Formula |

C5H6BrCl3 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

1-bromo-5,5,5-trichloropent-2-ene |

InChI |

InChI=1S/C5H6BrCl3/c6-4-2-1-3-5(7,8)9/h1-2H,3-4H2 |

InChI Key |

ZNVQMEUSNGGTSM-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCBr)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5,5,5-trichloropent-2-ene can be synthesized through the halogenation of pentene derivatives. One common method involves the bromination of 5,5,5-trichloropent-2-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the pentene, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenated compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5,5,5-trichloropent-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.

Major Products:

Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Addition: Formation of dihalogenated or halohydrin products.

Scientific Research Applications

1-Bromo-5,5,5-trichloropent-2-ene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of halogenated compound interactions with biological systems.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5,5,5-trichloropent-2-ene involves its reactivity as a halogenated hydrocarbon. The presence of bromine and chlorine atoms makes it a good candidate for nucleophilic substitution and elimination reactions. The molecular targets and pathways involved

Comparison with Similar Compounds

5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene (C₅H₄BrClF₃)

Key Differences :

- Substituents : Fluorine replaces three chlorines at the 4- and 5-positions.

- Electronegativity : Fluorine’s higher electronegativity reduces electron density at the double bond compared to the trichloromethyl group in the target compound.

- Reactivity : Expected to exhibit lower electrophilicity but greater stability under acidic conditions due to fluorine’s inductive effects.

3-Bromo-5,5,5-trichloropent-1-ene (C₅H₆BrCl₃)

Key Differences :

- Isomerism : The bromine and double bond are positioned at C1 (terminal), unlike the internal double bond in the target compound.

- Synthesis: Forms as a minor product when butadiene is bubbled through refluxing bromotrichloromethane for 24 hours .

- Refractive Index: Reported as $ nD^{20} = 0.5350 $, though this value is anomalously low and may reflect a typographical error (typical alkenes have $ nD^{20} > 1.4 $) .

4-Bromo-3-trichloromethylbutene-1 (C₅H₆BrCl₃)

Key Differences :

- Stability : Likely less stable due to steric strain from the trichloromethyl group adjacent to the double bond.

Comparative Data Table

| Compound | Molecular Formula | Boiling Point (°C/mmHg) | Refractive Index ($ n_D^{20} $) | Yield (%) | Key Reactivity Features |

|---|---|---|---|---|---|

| 1-Bromo-5,5,5-trichloropent-2-ene | C₅H₆BrCl₃ | 69 / 1.6 | 1.5328 | 10 | Electrophilic double bond, nucleophilic trichloromethyl |

| 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene | C₅H₄BrClF₃ | Not reported | Not reported | Not given | Lower electrophilicity, higher stability |

| 3-Bromo-5,5,5-trichloropent-1-ene | C₅H₆BrCl₃ | Not reported | 0.5350* | Low | Terminal double bond, minor product |

*Discrepancy noted in refractive index value; likely typographical .

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis via 1,4-addition contrasts with fluorinated analogues, which may require radical initiators or alternative halogen sources .

- Reactivity Trends :

- Applications : The target compound’s stability and reactivity profile suggest utility in cross-coupling reactions, whereas fluorinated analogues may find use in materials science due to fluorine’s thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.